molecular formula C13H10ClNO2 B12714186 Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- CAS No. 123172-45-2

Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)-

Cat. No.: B12714186
CAS No.: 123172-45-2
M. Wt: 247.67 g/mol
InChI Key: BMOVNFRJTYCMBI-UHFFFAOYSA-N
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Description

Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- is a chemical compound with the molecular formula C13H10ClNO2 It is known for its unique structure, which includes both amino and hydroxy functional groups attached to a phenyl ring, along with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- typically involves the reaction of 4-amino-3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, affecting their function. The chlorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Similar structure but lacks the amino group.

    Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks both the amino and chlorophenyl groups.

Uniqueness

Methanone, (4-amino-3-hydroxyphenyl)(4-chlorophenyl)- is unique due to the presence of both amino and hydroxy groups on the phenyl ring, along with a chlorophenyl group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

123172-45-2

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(4-amino-3-hydroxyphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C13H10ClNO2/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,16H,15H2

InChI Key

BMOVNFRJTYCMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)N)O)Cl

Origin of Product

United States

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